p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate
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Overview
Description
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a phenyl ring substituted with bis(2-bromoethyl)amino and m-chlorobenzoate groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of p-aminophenol with 2-bromoethanol to form p-(2-bromoethyl)amino phenol. This intermediate is then reacted with m-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms in the bis(2-bromoethyl)amino group can be replaced by nucleophiles such as amines or thiols.
Oxidation: The phenyl ring can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Formation of substituted amines or thiols.
Oxidation: Formation of quinones or other oxidized phenyl derivatives.
Reduction: Formation of corresponding amines or alcohols.
Scientific Research Applications
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bis(2-bromoethyl)amino group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzymatic activity or disruption of cellular processes. The m-chlorobenzoate group may contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- p-(Bis(2-chloroethyl)amino)phenyl m-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl p-chlorobenzoate
- p-(Bis(2-bromoethyl)amino)phenyl m-bromobenzoate
Uniqueness
p-(Bis(2-bromoethyl)amino)phenyl m-chlorobenzoate is unique due to the specific combination of bis(2-bromoethyl)amino and m-chlorobenzoate groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
22954-17-2 |
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Molecular Formula |
C17H16Br2ClNO2 |
Molecular Weight |
461.6 g/mol |
IUPAC Name |
[4-[bis(2-bromoethyl)amino]phenyl] 3-chlorobenzoate |
InChI |
InChI=1S/C17H16Br2ClNO2/c18-8-10-21(11-9-19)15-4-6-16(7-5-15)23-17(22)13-2-1-3-14(20)12-13/h1-7,12H,8-11H2 |
InChI Key |
NAXCZPWMFMOBLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)OC2=CC=C(C=C2)N(CCBr)CCBr |
Origin of Product |
United States |
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